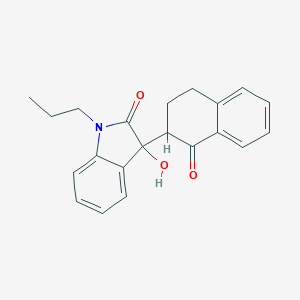
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1-propyl-1,3-dihydro-2H-indol-2-one, commonly known as HPP-12, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPP-12 belongs to the class of indole-2-ones and is a potent inhibitor of protein-protein interactions.
作用機序
HPP-12 exerts its biological activity through the inhibition of protein-protein interactions. Specifically, HPP-12 binds to the hydrophobic pocket of the target protein, disrupting the interaction between the target protein and its binding partner. This results in the inhibition of downstream signaling pathways and biological processes.
Biochemical and Physiological Effects:
HPP-12 has been shown to have a range of biochemical and physiological effects. In cancer cells, HPP-12 induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In viral infections, HPP-12 inhibits viral replication by disrupting the interaction between the viral protein and its host cell partner. In neurodegenerative diseases, HPP-12 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of HPP-12 is its potency and specificity for protein-protein interactions. HPP-12 has been shown to be effective at low concentrations, making it a useful tool for studying protein-protein interactions in vitro and in vivo. However, one limitation of HPP-12 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of HPP-12. One area of interest is the development of HPP-12 analogs with improved solubility and pharmacokinetic properties. Another area of interest is the identification of new protein-protein interactions that can be targeted by HPP-12 and its analogs. Additionally, the therapeutic potential of HPP-12 in other diseases, such as autoimmune disorders and metabolic diseases, should be explored. Finally, the use of HPP-12 in combination with other drugs or therapies should be investigated to determine its potential synergistic effects.
合成法
The synthesis of HPP-12 involves the reaction of 2,3,4,5-tetrahydronaphthalene-1,4-dione and 1-propylindole-2,3-dione in the presence of a base. The reaction proceeds through a Michael addition followed by cyclization to form the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
HPP-12 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. HPP-12 has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its binding partner Max, leading to the suppression of tumor growth. Additionally, HPP-12 has been found to inhibit the replication of the hepatitis C virus by disrupting the interaction between the viral NS5A protein and its host cell partner. HPP-12 has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C21H21NO3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-propylindol-2-one |
InChI |
InChI=1S/C21H21NO3/c1-2-13-22-18-10-6-5-9-16(18)21(25,20(22)24)17-12-11-14-7-3-4-8-15(14)19(17)23/h3-10,17,25H,2,11-13H2,1H3 |
InChIキー |
OZWTVDJXHBNDFT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
正規SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3CCC4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)